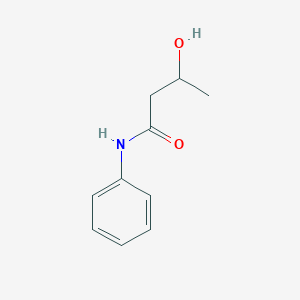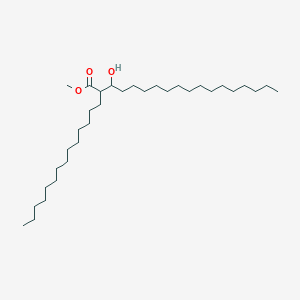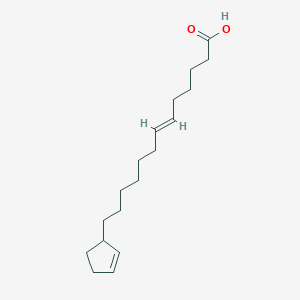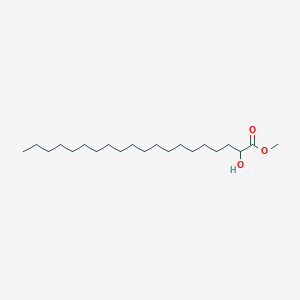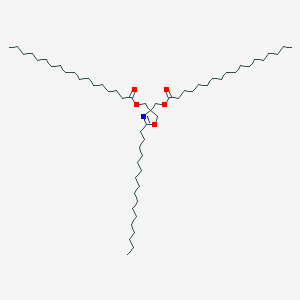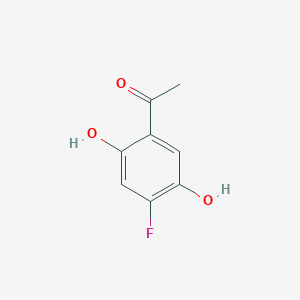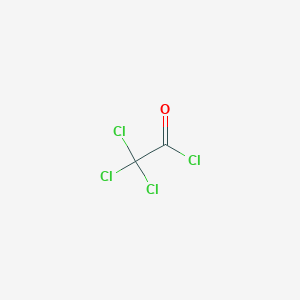
4-(フェニルチオ)ブタン酸
概要
説明
PMID29671355-Compound-53は、ヒストン脱アセチル化酵素阻害剤として知られる低分子化合物です。ヒストン脱アセチル化酵素は、ヒストンタンパク質からアセチル基を除去する酵素であり、クロマチンを凝縮させ、遺伝子発現を抑制します。 ヒストン脱アセチル化酵素阻害剤は、遺伝子発現を調節し、癌細胞において細胞周期停止、分化、アポトーシスを誘導する能力があるため、エピジェネティクスと癌治療の分野で大きな注目を集めています .
科学的研究の応用
PMID29671355-Compound-53 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of histone deacetylases in gene regulation and chromatin remodeling.
Biology: Employed in research to understand the mechanisms of epigenetic regulation and its impact on cellular processes.
Medicine: Investigated for its potential as a therapeutic agent in cancer treatment due to its ability to induce apoptosis and inhibit tumor growth.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting histone deacetylases
作用機序
PMID29671355-Compound-53は、ヒストン脱アセチル化酵素の活性を阻害することでその効果を発揮します。この阻害により、アセチル化ヒストンが蓄積され、よりオープンなクロマチン構造と遺伝子発現の増加につながります。この化合物は、特定のヒストン脱アセチル化酵素を標的とし、腫瘍抑制遺伝子の活性化と、癌細胞における細胞周期停止とアポトーシスの誘導につながります。 関与する分子経路には、転写因子の調節と、細胞の増殖と生存に関連するシグナル伝達経路の調節が含まれます .
生化学分析
Biochemical Properties
4-(Phenylthio)butanoic acid has been identified as an analog of known histone deacetylase inhibitors (HDACis) such as 4-phenylbutanoic acid and trichostatin A . It has demonstrated the ability to expand the expression of renal progenitor cell markers, including lhx1a, pax2a, and pax8 .
Cellular Effects
In cellular processes, 4-(Phenylthio)butanoic acid has shown to increase the size of the pronephric kidney in zebrafish . It also appears to stimulate renal progenitor cell proliferation by activating the retinoic acid-signaling pathway .
Molecular Mechanism
The molecular mechanism of 4-(Phenylthio)butanoic acid involves its function as a histone deacetylase inhibitor, both in vitro and in vivo . It affects the expression of the retinoic acid-responsive genes, cyp26a1 and cmlc2, in a manner consistent with increased retinoic acid signaling .
Temporal Effects in Laboratory Settings
Its ability to stimulate renal progenitor cell proliferation suggests potential long-term effects on cellular function .
Dosage Effects in Animal Models
While specific dosage effects of 4-(Phenylthio)butanoic acid in animal models have not been detailed in the available literature, its demonstrated effects on renal progenitor cell proliferation suggest potential dose-dependent impacts .
Metabolic Pathways
Its role as a histone deacetylase inhibitor suggests it may interact with enzymes involved in this pathway .
準備方法
合成経路と反応条件
PMID29671355-Compound-53の合成には、縮合、還元、置換反応など、複数のステップが含まれます。出発物質には通常、ピペリジンカルボン酸が含まれ、これは一連の化学的変換を経て標的化合物を生成します。 反応条件は、化合物の収率と純度を最適化するために、溶媒、触媒、特定の温度と圧力の設定を使用することがよくあります .
工業生産方法
PMID29671355-Compound-53の工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスでは、一貫した品質と高収率を確保するために、工業用グレードの機器と試薬を使用します。 生産プロセスは、費用対効果とスケーラビリティを最適化するために、連続フロー反応器や自動システムを監視と制御に使用することがよくあります .
化学反応の分析
反応の種類
PMID29671355-Compound-53は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成することができます。
還元: 還元反応は、この化合物を異なる化学的性質を持つ還元型に変換することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および反応を促進するさまざまな触媒が含まれます。 条件は、通常、所望の反応結果を確保するために、制御された温度、圧力、pHレベルが含まれます .
形成される主な生成物
これらの反応から形成される主な生成物には、それぞれがユニークな化学的および生物学的特性を持つ、PMID29671355-Compound-53のさまざまな誘導体が含まれます。 これらの誘導体は、その潜在的な治療的用途と生物学的活性を研究するために使用されることが多いです .
科学研究の応用
PMID29671355-Compound-53は、以下を含む、幅広い科学研究の応用があります。
化学: 遺伝子調節とクロマチンリモデリングにおけるヒストン脱アセチル化酵素の役割を研究するためのツール化合物として使用されます。
生物学: エピジェネティック調節のメカニズムとその細胞プロセスへの影響を理解するための研究で使用されます。
医学: アポトーシスを誘導し、腫瘍の増殖を阻害する能力があるため、癌治療における治療薬としての可能性が調査されています。
類似化合物との比較
類似化合物
フェニル酪酸ナトリウム: 脊髄性筋萎縮症の治療に使用される別のヒストン脱アセチル化酵素阻害剤。
バルプロ酸: てんかんと双極性障害の治療に使用されるよく知られたヒストン脱アセチル化酵素阻害剤。
HBI-8000: 固形腫瘍と血液悪性腫瘍の治療に使用されるヒストン脱アセチル化酵素阻害剤
独自性
PMID29671355-Compound-53は、特定のヒストン脱アセチル化酵素への特定の標的と強力な抗癌特性により、ユニークです。 他のいくつかのヒストン脱アセチル化酵素阻害剤とは異なり、幅広い癌種で有効性が示されており、前臨床試験で良好な安全性プロファイルを示しています .
特性
IUPAC Name |
4-phenylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZVQLOVHIDMBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170304 | |
| Record name | Butanoic acid, 4-(phenylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17742-51-7 | |
| Record name | 4-(Phenylthio)butyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017742517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17742-51-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115787 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 4-(phenylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(PHENYLTHIO)BUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQ70H061FX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate](/img/structure/B107790.png)
